molecular formula C10H16BrNS B13275128 [(5-Bromothiophen-2-YL)methyl](pentyl)amine

[(5-Bromothiophen-2-YL)methyl](pentyl)amine

Cat. No.: B13275128
M. Wt: 262.21 g/mol
InChI Key: KGIDYBYROFWFMY-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methylamine is an organic compound that features a brominated thiophene ring attached to a pentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the bromination of thiophene followed by a series of reactions to introduce the pentylamine group. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the intermediate [(5-Bromothiophen-2-YL)methyl]amine.

    Introduction of the Pentyl Group: The intermediate is further reacted with pentylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of (5-Bromothiophen-2-YL)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a pentyl group.

    (5-Bromothiophen-2-YL)methylamine: Similar structure but with a hexyl group instead of a pentyl group.

    Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, showing different biological activities.

Uniqueness

(5-Bromothiophen-2-YL)methylamine is unique due to its specific combination of a brominated thiophene ring and a pentylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]pentan-1-amine

InChI

InChI=1S/C10H16BrNS/c1-2-3-4-7-12-8-9-5-6-10(11)13-9/h5-6,12H,2-4,7-8H2,1H3

InChI Key

KGIDYBYROFWFMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=C(S1)Br

Origin of Product

United States

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